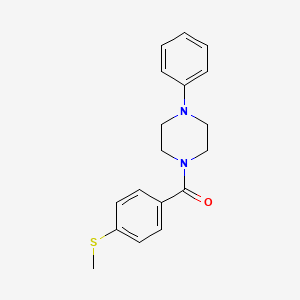

![molecular formula C8H7N3O2S B2458439 6-ヒドラジノ[1,3]ジオキソロ[4,5-f][1,3]ベンゾチアゾール CAS No. 872696-12-3](/img/structure/B2458439.png)

6-ヒドラジノ[1,3]ジオキソロ[4,5-f][1,3]ベンゾチアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

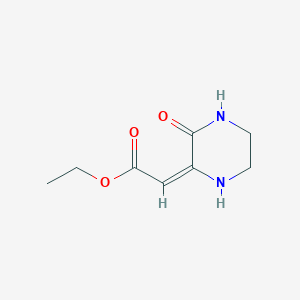

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a chemical compound with the CAS Number: 872696-12-3 . It has a molecular weight of 209.23 and its IUPAC name is 6-hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The InChI code for 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is 1S/C8H7N3O2S/c9-11-8-10-4-1-5-6 (13-3-12-5)2-7 (4)14-8/h1-2H,3,9H2, (H,10,11) .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a solid compound . It has a molecular weight of 209.23 .科学的研究の応用

抗癌作用

6-ヒドラジノ[1,3]ジオキソロ[4,5-f][1,3]ベンゾチアゾールは、有望な抗癌作用を示します。研究者らは、癌細胞株に対するその効果、特に細胞増殖の阻害とアポトーシスの誘導について研究してきました。 この化合物の作用機序は、主要な細胞経路を阻害することに関係しており、新しい癌治療の候補として注目されています .

住血吸虫殺虫活性

Maharanらは、6-ヒドラジノ[1,3]ジオキソロ[4,5-f][1,3]ベンゾチアゾールの誘導体を合成し、住血吸虫に対する住血吸虫殺虫活性を評価しました。 これらの化合物は、この寄生虫に対して有意な活性を示し、抗寄生虫剤としての可能性を示唆しています .

金属配位錯体

6-ヒドラジノ[1,3]ジオキソロ[4,5-f][1,3]ベンゾチアゾールは、遷移金属と配位錯体を形成することができます。これらの錯体は、触媒活性、発光性、磁気挙動など、様々な特性を示します。研究者らは、触媒、センシング、材料科学におけるその可能性を探求しています。

要約すると、6-ヒドラジノ[1,3]ジオキソロ[4,5-f][1,3]ベンゾチアゾールは、癌研究から材料科学まで、様々な科学分野で有望な物質です。 その多面的特性は、最先端分野における研究と応用を促し続けています . 特定の用途に関するより詳細な情報をご希望の場合は、お気軽にお問い合わせください!

作用機序

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is an important organic compound used in the synthesis of a variety of organic compounds and materials. The mechanism of action of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is not fully understood, but it is believed to act as a Lewis acid, which is capable of forming a variety of complexes with other molecules. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole can also act as a nucleophile, which can react with other molecules to form a variety of products. Additionally, 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is believed to be able to form hydrogen bonds with other molecules, which can lead to the formation of a variety of products.

Biochemical and Physiological Effects

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has a wide range of biochemical and physiological effects. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has also been shown to have antifungal activity against Candida albicans. Additionally, 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has been shown to inhibit the growth of certain cancer cell lines. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has also been shown to have anti-inflammatory and antioxidant activities.

実験室実験の利点と制限

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole has a number of advantages for laboratory experiments. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a relatively inexpensive starting material, which makes it a cost-effective option for laboratory experiments. Additionally, 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is a versatile molecule, which makes it a useful starting material for a variety of synthetic reactions. 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is also relatively easy to synthesize, which makes it a good option for laboratory experiments. However, 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole is also a toxic compound, which can be hazardous to handle in the laboratory.

将来の方向性

There are a number of potential future directions for research on 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole. One potential direction is to explore its potential applications in the development of new drugs. Additionally, further research could be conducted to explore its potential applications in the synthesis of new materials, such as polymers and catalysts. Additionally, further research could be conducted to explore its potential applications in the synthesis of new dyes and pigments. Finally, further research could be conducted to explore the mechanism of action of 6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole and its potential therapeutic effects.

合成法

6-Hydrazino[1,3]dioxolo[4,5-f][1,3]benzothiazole can be synthesized via a variety of methods. The most common methods are the reaction of hydrazine with 1,3-dioxolo[4,5-f][1,3]benzothiazole or the reaction of hydrazine with 1,3-dioxolo[4,5-f][1,3]benzothiazol-4-yl chloride. The reaction of hydrazine with 1,3-dioxolo[4,5-f][1,3]benzothiazole involves the formation of an intermediate hydrazonium salt, which is then hydrolyzed to form the desired product. The reaction of hydrazine with 1,3-dioxolo[4,5-f][1,3]benzothiazol-4-yl chloride involves the formation of an intermediate hydrazonium salt, which is then hydrolyzed to form the desired product.

特性

IUPAC Name |

[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-11-8-10-4-1-5-6(13-3-12-5)2-7(4)14-8/h1-2H,3,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSONHIXYJXUJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2458365.png)

![Ethyl [(6-nitro-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B2458367.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide](/img/structure/B2458369.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acrylamide](/img/structure/B2458371.png)

![N-(3-chlorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2458372.png)

![N-(cyanomethyl)-2-{[(3,4-dichlorophenyl)methyl][2-(diethylamino)ethyl]amino}acetamide](/img/structure/B2458373.png)

![3-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B2458374.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2458379.png)